molecular formula C25H25N3O2S B11212277 3-amino-N-(2,3-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2,3-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11212277
M. Wt: 431.6 g/mol
InChI Key: PHHNTCSYWYASPR-UHFFFAOYSA-N
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Description

3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienoquinoline core, followed by the introduction of the furan ring and the amino and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: These compounds share the thienoquinoline core and may have similar chemical properties and reactivity.

    Furan-containing compounds: Compounds with a furan ring may exhibit similar biological activity and chemical behavior.

    Aminoquinoline derivatives: These compounds have an amino group attached to a quinoline core and may have comparable applications in medicine and biology.

Uniqueness

What sets 3-AMINO-N-(2,3-DIMETHYLPHENYL)-4-(5-METHYLFURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-13-7-6-10-17(15(13)3)27-24(29)23-22(26)21-20(19-12-11-14(2)30-19)16-8-4-5-9-18(16)28-25(21)31-23/h6-7,10-12H,4-5,8-9,26H2,1-3H3,(H,27,29)

InChI Key

PHHNTCSYWYASPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(O5)C)N)C

Origin of Product

United States

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